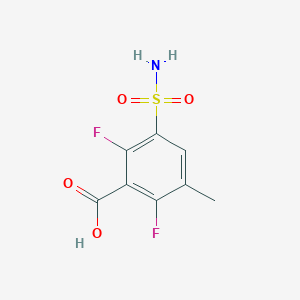
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid is a chemical compound with the molecular formula C8H7F2NO4S It is characterized by the presence of two fluorine atoms, a methyl group, and a sulfamoyl group attached to a benzoic acid core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid typically involves the introduction of the fluorine atoms, methyl group, and sulfamoyl group onto the benzoic acid core through a series of chemical reactions. One common method involves the use of 2,6-difluorotoluene as a starting material, which undergoes sulfonation followed by oxidation to introduce the sulfamoyl and carboxyl groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and the use of catalysts are optimized to achieve high yields and purity. The process may also include purification steps such as crystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid can undergo various types of chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The sulfamoyl group can be reduced to form an amine group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,6-difluoro-3-carboxy-5-sulfamoylbenzoicacid.
Reduction: Formation of 2,6-difluoro-3-methyl-5-aminobenzoicacid.
Substitution: Formation of various substituted benzoic acids depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which 2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid exerts its effects depends on its interaction with molecular targets. The presence of fluorine atoms can enhance its binding affinity to certain enzymes or receptors, while the sulfamoyl group can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
2,6-Difluoro-3-methylbenzoicacid: Lacks the sulfamoyl group.
3-Methyl-5-sulfamoylbenzoicacid: Lacks the fluorine atoms.
2,6-Difluoro-5-sulfamoylbenzoicacid: Lacks the methyl group.
Uniqueness
2,6-Difluoro-3-methyl-5-sulfamoylbenzoicacid is unique due to the combination of fluorine atoms, a methyl group, and a sulfamoyl group on the benzoic acid core
Propiedades
Fórmula molecular |
C8H7F2NO4S |
|---|---|
Peso molecular |
251.21 g/mol |
Nombre IUPAC |
2,6-difluoro-3-methyl-5-sulfamoylbenzoic acid |
InChI |
InChI=1S/C8H7F2NO4S/c1-3-2-4(16(11,14)15)7(10)5(6(3)9)8(12)13/h2H,1H3,(H,12,13)(H2,11,14,15) |
Clave InChI |
FNKBJVIVKKSCRM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=C1F)C(=O)O)F)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![rac-2-[(1R,2R)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclobutyl]acetic acid](/img/structure/B15307796.png)
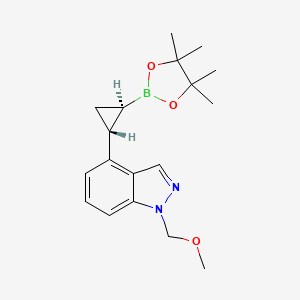
![tert-butyl 6-bromo-2H-spiro[1-benzofuran-3,2'-piperazine]-4'-carboxylate](/img/structure/B15307812.png)
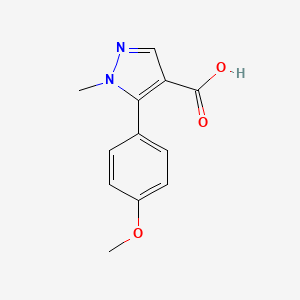
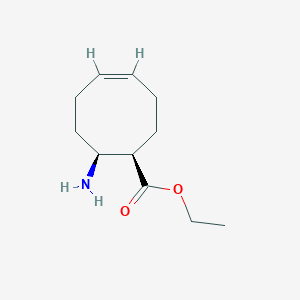


![2-{4-[(Tert-butoxy)carbonyl]-1,4-diazepan-1-yl}pyridine-4-carboxylic acid](/img/structure/B15307852.png)
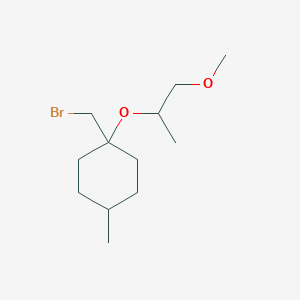
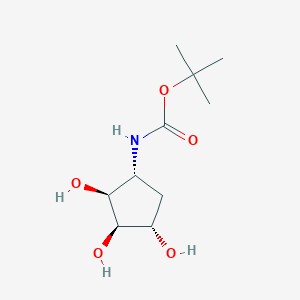
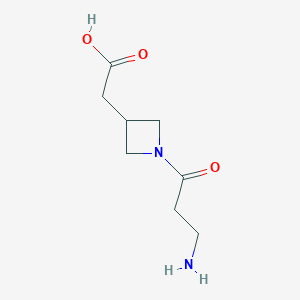

![4-{[4-(Pyrrolidin-3-yl)piperidin-1-yl]methyl}benzonitriledihydrochloride](/img/structure/B15307881.png)
